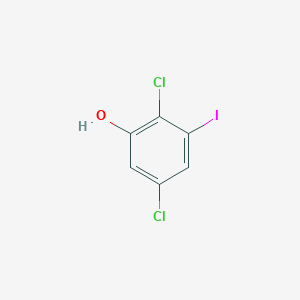

2,5-Dichloro-3-iodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDQKOWZPPMAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2,5 Dichloro 3 Iodophenol

Mechanistic Investigations of Halogenation Reactions

The introduction of additional halogen atoms onto a phenol (B47542) ring is a process governed by intricate kinetics and electronic interactions. The study of halogenation mechanisms, particularly iodination, provides insight into the reactivity of substituted phenols like 2,5-dichloro-3-iodophenol.

Kinetic Studies of Iodine and Iodine Monochloride Reactivity with Substituted Phenols

Kinetic investigations into the iodination of phenols using reagents like iodine monochloride (ICl) in aqueous acetic acid have shown that the reaction order is unity with respect to the iodinating agent and fractional with respect to the phenol substrate. researchgate.net This suggests a complex mechanism that involves the formation of an intermediate complex. The reaction is followed by estimating the unreacted iodine monochloride iodometrically. researchgate.net

For a series of substituted phenols, the rate of reaction varies significantly. Studies on compounds such as p-chlorophenol and m-chlorophenol provide a framework for understanding the reactivity of this compound. The rate constants for these reactions can be determined from the linear plots of log (a-x) versus time, confirming the first-order kinetics with respect to the iodinating agent. researchgate.net

| Substrate | 10²k₂ (dm³ mol⁻¹ s⁻¹) |

|---|---|

| Phenol | 189.0 |

| p-Cresol | 946.0 |

| m-Cresol | 1260.0 |

| p-Chlorophenol | 92.7 |

| p-Bromophenol | 104.0 |

| m-Chlorophenol | 47.8 |

| p-Nitrophenol | 1.5 |

| m-Nitrophenol | 2.5 |

This table is interactive. Click on headers to sort.

Influence of Substituent Electronic Effects on Reaction Rates and Regioselectivity

Substituents on the phenol ring profoundly influence the rate and orientation (regioselectivity) of electrophilic substitution reactions like iodination. dtu.dk The hydroxyl group of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. researchgate.net However, the halogen substituents (chlorine and iodine) on this compound have a dual role.

In the case of this compound, the existing chlorine and iodine atoms deactivate the ring, making further halogenation slower than that of phenol itself. Kinetic studies on various substituted phenols confirm that electron-donating groups (like the methyl group in cresol) accelerate the reaction, while electron-withdrawing groups (like the nitro group or halogens) retard the rate. dtu.dkresearchgate.net The negative value of the reaction constant (ρ) obtained from Hammett plots for the iodination of substituted phenols indicates that the reaction is an electrophilic substitution, accelerated by electron-donating groups. researchgate.net The directing effects of the existing hydroxyl, chloro, and iodo substituents will collectively determine the position of any further electrophilic attack.

Role of Reaction Media and pH in Electrophilic Iodination

The reaction medium and its pH are critical factors in the electrophilic iodination of phenols. The rate of iodination for substituted phenols, such as 2,4-dichlorophenol, increases dramatically with an increase in pH. researchgate.net This is because the reaction predominantly occurs via the interaction between the molecular iodine (I₂) and the more nucleophilic phenolate ion, which is formed under neutral to alkaline conditions. researchgate.net At lower pH, the concentration of the phenolate ion is negligible, and the reaction is much slower.

A study on 2,4-dichlorophenol showed that as the pH increased from 6.0 to 8.0, the reaction rate constant increased by a factor of about 42. researchgate.net This provides strong evidence that the phenolate ion is the key reactive species from the substrate's side.

| pH | Calculated Phenolate Ion Conc. (moles/liter x 10⁵) | Observed Rate Constant (moles⁻¹ sec⁻¹) |

|---|---|---|

| 6.0 | 0.023 | 1.5 |

| 6.5 | 0.074 | 3.7 |

| 7.0 | 0.23 | 12.0 |

| 7.5 | 0.74 | 37.0 |

| 8.0 | 2.3 | 63.0 |

This table is interactive. Click on headers to sort.

Furthermore, the nature of the iodinating species can be influenced by the acidity of the medium. At low acid concentrations, molecular iodine or ICl is the primary electrophile. However, at higher acid concentrations, the aquated iodinium ion (H₂OI⁺) may act as the active species. researchgate.net The dielectric constant of the solvent also plays a role, affecting the stability of charged intermediates and transition states. researchgate.net

Hypoiodite Intermediates in Oxidative Transformations

In addition to direct electrophilic substitution, phenols can undergo oxidative transformations where hypoiodite intermediates are proposed to play a crucial role. rsc.org In processes like oxidative azidation or dearomatization of phenols, hypoiodite (OI⁻) or hypoiodous acid (HOI) can be formed in situ. rsc.orgwikipedia.org For example, the iodination of phenol can be mediated by mixtures of sodium iodide with oxidants like tert-butyl hypochlorite, which generate reactive iodine species. rsc.org

Mechanistic proposals suggest that an initial electrophilic iodination of the phenol can be followed by the activation of the phenolic position by an iodine species to give a hypoiodite intermediate. rsc.org This intermediate is then susceptible to nucleophilic attack, leading to a range of transformation products. rsc.orgwikipedia.org The involvement of HOI as the active iodinating species has also been suggested in the peroxidase-mediated iodination of phenol. researchgate.net

Photoreactivity and Phototransformation Pathways

Halogenated phenols are known to be susceptible to degradation upon exposure to ultraviolet (UV) light. The phototransformation pathways involve the cleavage of the carbon-halogen bond, leading to the formation of various intermediates and products.

Kinetics of Photodegradation in Aqueous Environments

The aqueous photochemistry of 4-halophenols (4-FP, 4-CP, 4-BP, and 4-IP) has been investigated through steady-state and nanosecond laser flash photolysis. rsc.org The primary mechanism involves the loss of hydrogen halide (HX) from the excited singlet state of the halophenol to form a carbene intermediate (4-oxocyclohexa-2,5-dienylidene). rsc.org This carbene then reacts with oxygen to yield products such as 1,4-benzoquinone. rsc.org

The efficiency of this process is quantified by the reaction quantum yield (Φ), which is the ratio of the number of molecules consumed to the number of photons absorbed. rsc.org The quantum yields for the consumption of 4-halophenols vary significantly, with reactivity decreasing in the order 4-CP > 4-FP > 4-BP > 4-IP. rsc.org

| Compound | Quantum Yield (Φ) |

|---|---|

| 4-Fluorophenol | 0.31 |

| 4-Chlorophenol | 0.44 |

| 4-Bromophenol | 0.08 |

| 4-Iodophenol | 0.022 |

This table is interactive. Click on headers to sort.

The relatively low quantum yield for 4-iodophenol (Φ = 0.022) is attributed to the "heavy atom effect," where the presence of the heavy iodine atom enhances the rate of non-radiative decay (intersystem crossing to the triplet state and internal conversion), which competes with the photochemical reaction pathway from the excited singlet state. rsc.org This effect is a dominant factor in determining the photochemical fate of iodinated phenols like this compound in aqueous environments. rsc.org

Identification of Phototransformation Products from Halophenols

The phototransformation of halophenols, including compounds like this compound, is a critical area of study for understanding their environmental fate. Research on the photocatalytic degradation of similar p-halophenols has identified several key intermediate products. These typically include hydroquinone (HQ), benzoquinone (BQ), and various halodihydroxybenzenes. The specific degradation pathways and the resulting products are influenced by the nature and position of the halogen substituents on the aromatic ring.

In laboratory studies involving the photolysis of pentachlorophenol (B1679276) (PCP) on soil surfaces under UV irradiation, researchers have detected the formation of octachlorodibenzo-p-dioxin (OCDD) and heptachlorodibenzo-p-dioxins (H7CDDs) nih.gov. This indicates that under certain photochemical conditions, phenolic compounds can undergo dimerization and cyclization reactions. While direct studies on this compound are limited, it is plausible that its phototransformation would proceed through parallel pathways, including reductive dehalogenation (preferentially of the weaker carbon-iodine bond), hydroxylation of the aromatic ring, and the formation of more complex, potentially toxic, dimeric structures. The presence of both chlorine and iodine atoms introduces competitive degradation pathways that warrant further investigation.

Degradation under Oxidative Conditions

Deiodination Processes by Ferrate (Fe(VI))

Ferrate(VI), a strong oxidizing agent, has been shown to be effective in the degradation of halogenated phenols. Studies on the oxidation of phenolic compounds in iodine-containing water have demonstrated that ferrate(VI) can effectively oxidize iodinated aromatic products nih.gov. A key aspect of this process is the transformation of highly toxic organic iodine into the non-toxic iodate ion (IO₃⁻) nih.gov.

The reactivity of ferrate(VI) with iodinated phenols is influenced by other substituents on the aromatic ring. Electron-donating groups tend to increase the reactivity of the phenol towards ferrate, which can facilitate the deiodination process nih.gov. Conversely, electron-withdrawing groups can hinder the oxidation of iodinated aromatic products nih.gov. In the case of this compound, the chlorine atoms act as electron-withdrawing groups, which might modulate the rate of deiodination by ferrate(VI). The oxidation process is generally proposed to involve the formation of a phenoxy radical, which can then undergo further reactions researchgate.net.

The general mechanism for the oxidation of phenols by ferrate(VI) involves both one- and two-electron transfer pathways, leading to a mixture of hydroxylated products and biphenols nih.gov. The initial one-electron reduction of ferrate(VI) produces ferrate(V), which is also a potent oxidant nih.gov.

Cleavage Mechanisms of Aryl-Halogen Bonds

The cleavage of aryl-halogen bonds is a fundamental step in the degradation of halogenated aromatic compounds. The mechanism of this cleavage can vary depending on the reaction conditions and the specific halogen. Generally, the bond strength of aryl-halogen bonds decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond in this compound is the most susceptible to cleavage.

Several mechanisms can lead to the breaking of these bonds:

Reductive Dehalogenation : This process involves the removal of a halogen substituent and its replacement with a hydrogen atom. It is a key transformation pathway for polychlorinated biphenyls (PCBs) under anaerobic conditions oup.com.

Photochemical Cleavage : Upon absorption of light, the aryl-halogen bond can undergo homolytic or heterolytic cleavage. Direct irradiation of aryl halonium salts can lead to the formation of an aryl radical and a haloarene radical pair (homolysis) or an aryl cation and a haloarene (heterolysis) rsc.org. The formation of a halogen-bonded complex can weaken the C-I bond, facilitating its mesolytic cleavage upon photoexcitation units.it.

Oxidative Cleavage : Strong oxidants like ferrate(VI) can initiate reactions that lead to the cleavage of the C-X bond, often through the formation of radical intermediates researchgate.net.

Studies have shown that the cleavage of the bond between a benzene (B151609) ring and an iodine atom can proceed rapidly following a single electron transfer, leading to the generation of an aryl radical kanazawa-u.ac.jp. This high reactivity makes the aryl-iodine bond a primary target in degradation processes.

Supramolecular Interactions and Halogen Bonding

Investigation of Type I and Type II Halogen Contacts in Halogenated Phenols

In the solid state, halogen atoms participate in specific non-covalent interactions known as halogen bonds. These interactions are categorized based on the geometry of the contact. The distinction between Type I and Type II halogen contacts is based on the C-X···X angles (where X is a halogen).

Type I Contacts : These are characterized by approximately equal C-X···X angles (θ₁ ≈ θ₂).

Type II Contacts : These exhibit a "head-to-tail" arrangement where one C-X···X angle is close to 180° and the other is around 90° (θ₁ ≈ 180°, θ₂ ≈ 90°).

Research on dihalogenated phenols has shown that these two types of contacts are chemically distinct nih.gov. The Type II contact is considered a true halogen bond, where there is an attractive interaction between an electrophilic region on one halogen atom and a nucleophilic region on another nih.gov. In contrast, the Type I contact is considered to be in the repulsive region nih.gov. The presence of both Type I and Type II Cl···Cl interactions has been observed in the crystal structure of 3,4-dichlorophenol nih.gov.

Influence of Halogen Bonding on Crystal Packing and Molecular Recognition

Halogen bonding plays a significant role in determining the crystal structure and molecular organization of halogenated compounds. These interactions can act as an "interlayer glue," helping to stabilize the crystal lattice nih.gov. The strength and directionality of halogen bonds make them a valuable tool in crystal engineering.

In halogenated phenols, there is often a competition between hydrogen bonding (O-H···O) and halogen bonding in directing the crystal packing. The structure of 3,4-dichlorophenol, for instance, features a hydrophilic core dominated by hydrogen bonds and a hydrophobic exterior characterized by Cl···Cl contacts nih.gov. The adoption of specific crystal symmetries can be a result of the compatibility between the positions of the hydroxyl group and the halogen substituents, which allows for the optimization of both hydrogen and halogen bonding networks nih.gov. Studies have shown that heavier halogens like bromine and iodine have a stronger preference for forming Type II contacts (halogen bonds) over Type I contacts nih.gov. This preference can lead to different crystal packing arrangements when substituting chlorine with bromine or iodine in a given molecular scaffold.

Advanced Spectroscopic and Structural Characterization of 2,5 Dichloro 3 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For a trisubstituted benzene (B151609) derivative such as 2,5-dichloro-3-iodophenol, NMR provides critical data on the chemical environment of each proton and carbon atom, allowing for the confirmation of the specific substitution pattern.

While specific experimental spectra for this compound are not widely available in the literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted with a high degree of accuracy. These predictions are based on the well-established principle of substituent additivity on the benzene ring. Starting with the known chemical shifts for phenol (B47542), the influence of the two chlorine atoms and one iodine atom at positions 2, 5, and 3, respectively, can be calculated.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the two remaining protons on the benzene ring, in addition to a signal for the phenolic hydroxyl proton. The chemical shift of the hydroxyl proton is often broad and its position can vary depending on the solvent, concentration, and temperature. The two aromatic protons, H-4 and H-6, would appear as doublets due to coupling with each other.

The ¹³C NMR spectrum is predicted to display six unique signals for the carbon atoms of the benzene ring, as the substitution pattern renders them all chemically inequivalent. The carbons bearing the electronegative halogen and oxygen substituents will be significantly shifted downfield.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 5.0 - 6.0 | Singlet (broad) | - |

| H-4 | 7.3 - 7.5 | Doublet | ~2-3 |

| H-6 | 7.0 - 7.2 | Doublet | ~2-3 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2 | 120 - 125 |

| C-3 | 90 - 95 |

| C-4 | 130 - 135 |

| C-5 | 128 - 133 |

| C-6 | 115 - 120 |

To unambiguously assign the predicted proton and carbon signals and confirm the connectivity of this compound, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-4 and H-6, confirming their coupling relationship and proximity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for C-4 and C-6 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the quaternary carbons (C-1, C-2, C-3, and C-5). For instance, the H-4 proton would be expected to show correlations to C-2, C-3, C-5, and C-6, while the H-6 proton would correlate with C-1, C-2, C-4, and C-5. The hydroxyl proton, if observed, might show correlations to C-1 and C-2. These long-range correlations provide a comprehensive map of the molecular structure, confirming the substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of this compound. The presence of chlorine and iodine atoms with their characteristic isotopic distributions provides a distinct signature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), while iodine is monoisotopic (¹²⁷I). The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak with relative intensities of approximately 9:6:1 for the [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks.

Calculated Exact Masses of Major Isotopologues of this compound (C₆H₃Cl₂IO)

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| C₆H₃³⁵Cl₂¹²⁷IO | 287.8492 | 100 |

| C₆H₃³⁵Cl³⁷Cl¹²⁷IO | 289.8463 | 65.48 |

| C₆H₃³⁷Cl₂¹²⁷IO | 291.8433 | 10.71 |

Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC/ESI-tqMS) are essential techniques for the separation, identification, and quantification of halogenated phenols in complex matrices, such as environmental or biological samples nih.govthermofisher.com.

In a GC-MS analysis, this compound would first be separated from other components of a mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak cluster and a series of fragment ions. The fragmentation pattern provides structural information; for this compound, common fragmentation pathways would include the loss of a chlorine atom, an iodine atom, or a CO group (carbonyl).

UPLC/ESI-tqMS offers high separation efficiency and sensitivity. In this technique, the compound is typically ionized using electrospray ionization (ESI), which is a softer ionization method that often results in a prominent molecular ion peak with less fragmentation. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity by selecting the molecular ion, subjecting it to collision-induced dissociation, and monitoring for specific fragment ions. This is particularly useful for quantitative analysis in complex mixtures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl group, the aromatic ring, and the carbon-halogen bonds spectroscopyonline.comokstate.edu.

The spectrum would be dominated by a broad O-H stretching band, characteristic of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region pressbooks.publibretexts.org. The C-O stretching vibration of the phenol will be observed in the 1200-1300 cm⁻¹ range. The carbon-halogen bonds also give rise to characteristic absorptions in the fingerprint region of the spectrum. The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ range, while the C-I stretch occurs at even lower wavenumbers, usually between 500 and 600 cm⁻¹, due to the larger mass of the iodine atom spectroscopyonline.comokstate.edu.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1300 | Strong |

| C-Cl Stretch | Aryl-Cl | 600 - 800 | Strong |

| C-I Stretch | Aryl-I | 500 - 600 | Medium to Strong |

Characterization of Functional Group Vibrations

The vibrational modes of this compound can be predicted by analyzing its constituent functional groups. Infrared (IR) and Raman spectroscopy are powerful techniques to identify these vibrations. In IR spectroscopy, absorption of light occurs when there is a change in the dipole moment of the molecule during a vibration. Raman spectroscopy, conversely, relies on changes in the polarizability of the molecule.

The primary functional groups in this compound are the hydroxyl (-OH) group, the phenyl ring, the carbon-chlorine (C-Cl) bonds, and the carbon-iodine (C-I) bond. The expected vibrational frequencies for these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (free) | ~3600 | Sharp, Medium |

| Stretching (H-bonded) | 3200-3500 | Broad, Strong | |

| In-plane bending | 1330-1440 | Medium | |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Out-of-plane bending | 690-900 | Strong | |

| Aromatic C=C | Ring stretching | 1400-1600 | Medium to Weak |

| C-O | Stretching | 1200-1300 | Strong |

| C-Cl | Stretching | 600-800 | Strong |

| C-I | Stretching | 500-600 | Strong |

Note: These are generalized ranges and the exact positions of the peaks can be influenced by the electronic effects of the substituents and intermolecular interactions.

The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-polar solvent or the gas phase, a sharp band around 3600 cm⁻¹ is expected. However, in the solid state, extensive hydrogen bonding would lead to a broad and strong absorption band at lower frequencies (3200-3500 cm⁻¹). The positions of the C-Cl and C-I stretching bands are also characteristic and their presence would be a key indicator in the spectrum.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Determination of Crystal Structures and Molecular Conformations

Although a crystal structure for this compound has not been publicly reported, the structures of related dihalogenated phenols provide significant insights into the likely packing motifs. For instance, the crystal structure of 4-chloro-3-iodophenol has been determined and reveals how similar molecules arrange themselves in the solid state.

The conformation of the this compound molecule itself would be largely planar due to the aromatic ring. The key conformational descriptor would be the orientation of the hydroxyl proton. It is plausible that the molecule crystallizes in a common space group for organic compounds, such as P2₁/c or P-1. The unit cell parameters would define the size and shape of the repeating unit in the crystal lattice.

Hypothetical Crystallographic Data based on Analogy:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Molecules per unit cell (Z) | 4 or 8 |

Analysis of Intermolecular Interactions, including Hydrogen and Halogen Bonds

The solid-state structure of this compound is expected to be dominated by a network of hydrogen and halogen bonds.

Hydrogen Bonds: The phenolic hydroxyl group is a potent hydrogen bond donor. It is highly probable that strong O-H···O hydrogen bonds would form between adjacent molecules, leading to the formation of chains or cyclic synthons. researchgate.netiucr.org For example, in many phenol structures, molecules form catemeric chains or cyclic tetramers through O-H···O interactions. researchgate.net

Halogen Bonds: Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). researchgate.net The iodine atom, and to a lesser extent the chlorine atoms, in this compound can participate in halogen bonding. The iodine atom, being the most polarizable, is the most likely to form significant halogen bonds. These can be of different types:

Type I: These interactions are based on van der Waals forces and are characterized by symmetric C-X···X-C angles (θ₁ ≈ θ₂).

Type II: These are stronger, more directional interactions of an electrostatic nature, with angles of C-X···Y of approximately 180° (where Y is the halogen bond acceptor). researchgate.netiucr.org

Table of Expected Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H | O (of another phenol) | 2.7 - 2.9 |

| Halogen Bond | C-I | O, Cl, I | < sum of van der Waals radii |

| Halogen Bond | C-Cl | O, Cl, I | < sum of van der Waals radii |

Variable-Temperature Crystallography for Intermolecular Contact Dynamics

Variable-temperature crystallography is a powerful technique used to study the dynamic nature of intermolecular interactions and to detect phase transitions. By collecting crystallographic data at different temperatures, one can observe the anisotropic expansion or contraction of the crystal lattice and the corresponding changes in the lengths of intermolecular contacts.

Studies on compounds like 3,4-dichlorophenol and 4-bromo-3-chlorophenol have demonstrated that the lengths of Type II halogen bonds show a greater variation with temperature compared to the weaker Type I contacts. researchgate.netiucr.orgiucr.org This is attributed to the stronger, more electrostatic nature of the Type II interactions, which respond more significantly to the thermal energy in the crystal.

If this compound were to be studied using this technique, it would be expected that the O-H···O hydrogen bonds and any strong C-I···O/Cl halogen bonds would exhibit noticeable changes in length as a function of temperature. This data would provide valuable information about the strength and nature of these crucial packing forces. For example, a significant shortening of these contacts at low temperatures would be indicative of a strong, stabilizing interaction.

Advanced Analytical Methodologies for Detection and Quantification of 2,5 Dichloro 3 Iodophenol

Chromatographic Separations

Chromatography is a cornerstone for the analysis of 2,5-Dichloro-3-iodophenol, enabling its separation from isomers, precursors, and other matrix components. Both gas and liquid chromatography offer powerful solutions for its determination.

Gas chromatography combined with mass spectrometry (GC-MS) stands as a definitive technique for the analysis of volatile and semi-volatile compounds like this compound. The high resolution of capillary GC columns allows for the efficient separation of closely related halogenated phenols. Following separation, the mass spectrometer provides not only sensitive detection but also structural information, confirming the identity of the analyte.

In a typical GC-MS analysis, the phenol (B47542) may require derivatization to increase its volatility and improve peak shape, although direct injection is also possible. The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for this compound. The molecular ion peak and specific fragment ions corresponding to the loss of chlorine, iodine, or other moieties can be monitored for selective and quantitative analysis. For trace analysis, selected ion monitoring (SIM) mode is employed, significantly enhancing the signal-to-noise ratio and lowering detection limits.

Table 1: Illustrative GC-MS Parameters for Halogenated Phenol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temp. 50-80°C, ramp to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Liquid chromatography (LC) is a versatile alternative to GC, particularly for compounds that may be thermally unstable or require extensive derivatization for GC analysis. High-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18) is the most common approach for separating phenolic compounds. internationaloliveoil.org The mobile phase typically consists of a mixture of water (often acidified) and an organic solvent like methanol (B129727) or acetonitrile (B52724). internationaloliveoil.org

Coupling LC with an advanced detector like a triple quadrupole mass spectrometer (tqMS) with an electrospray ionization (ESI) source provides exceptional selectivity and sensitivity. ESI is a soft ionization technique that typically produces a protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻), minimizing fragmentation in the source. For this compound, analysis in negative ion mode ([M-H]⁻) is generally preferred for phenolic compounds. The triple quadrupole allows for tandem mass spectrometry (MS/MS) experiments, such as multiple reaction monitoring (MRM), which is the gold standard for quantification in complex matrices due to its ability to filter out background noise.

Table 2: Example LC-MS/MS Parameters for Phenolic Compound Quantification

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 2.6 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Detector | Triple Quadrupole Mass Spectrometer (tqMS) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Detection Methods

Spectroscopic techniques are valuable for providing quantitative information and are often used for bulk concentration measurements or as detectors for chromatographic systems.

UV-Visible (UV-Vis) spectroscopy can be a straightforward and rapid method for determining the concentration of this compound in solution, provided no other components absorb at the same wavelength. Phenolic compounds exhibit characteristic UV absorbance due to the electronic transitions in the aromatic ring. The presence of halogen substituents on the phenol ring influences the position and intensity of the absorption maxima (λmax). researchgate.net

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. While less selective than MS, UV-Vis detection is robust and widely used in HPLC systems (HPLC-UV) for routine analysis. internationaloliveoil.org For related iodophenols, UV detection has been optimized at wavelengths such as 254 nm. researchgate.net

Method Development and Validation Protocols

The reliability of any analytical result depends on a well-developed and validated method, which begins with efficient sample processing.

The extraction of this compound from a sample matrix is a critical step that dictates the accuracy and precision of the final result. The choice of extraction method depends on the nature of the sample (e.g., solid, liquid, environmental matrix). Common techniques for phenolic compounds include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and ultrasound-assisted extraction (UAE). nih.govnih.gov

Optimization involves selecting an appropriate solvent system and extraction conditions. For phenolic compounds, solvents like methanol, ethanol (B145695), or acetone, often mixed with water, are effective. nih.gov Acidification of the solvent can improve the extraction efficiency for phenols by ensuring they are in their neutral, less polar form. nih.gov Ultrasound-assisted extraction can enhance recovery and reduce extraction times by using high-frequency sound waves to facilitate solvent penetration into the sample matrix. nih.govnih.gov SPE offers a way to both extract the analyte and clean up the sample by selectively adsorbing the compound onto a solid sorbent, washing away interferences, and then eluting the analyte with a small volume of solvent. internationaloliveoil.org

Table 3: Comparison of Extraction Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Common Solvents |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, well-established. | Ethyl acetate, Dichloromethane (B109758) |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, followed by elution. internationaloliveoil.org | High selectivity, concentration of analyte, sample cleanup. internationaloliveoil.org | Methanol, Acetonitrile |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to accelerate diffusion. nih.gov | Faster extraction, reduced solvent consumption. nih.gov | Methanol/water, Ethanol/water nih.gov |

Ensuring Method Sensitivity, Selectivity, and Reproducibility

The reliable detection and quantification of this compound in various matrices demand analytical methods that are not only sensitive enough to detect low concentrations but are also selective to differentiate the analyte from other structurally similar compounds and reproducible to ensure consistent results. The choice of analytical technique and the optimization of its parameters are paramount in achieving these objectives.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the analysis of halogenated phenols. asianpubs.org When coupled with mass spectrometry (MS), these methods offer enhanced selectivity and sensitivity. For instance, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the determination of chlorophenols. ulisboa.pt The optimization of MS parameters, such as capillary voltage, extractor voltage, and desolvation temperature, is crucial for maximizing the signal of the parent ion and its product ions, thereby ensuring high sensitivity. ulisboa.pt

Capillary electrophoresis (CE) is another technique that has been utilized for the separation and determination of chlorophenols in environmental samples. psu.edu To overcome the inherent low sensitivity of CE with ultraviolet (UV) detection, online sample preconcentration techniques like large volume sample stacking (LVSS) can be employed, leading to significant signal enhancements. psu.edu

The reproducibility of an analytical method is typically assessed by evaluating the relative standard deviation (RSD) of replicate measurements. For the analysis of chlorophenols in water samples using a magnetic nanoparticle-based extraction coupled with CE, average recoveries have been reported in the range of 99.33–104.5% with RSD values below 6.8%, indicating good reproducibility. psu.edu

The following table summarizes key parameters that are optimized to ensure the sensitivity, selectivity, and reproducibility of analytical methods for halogenated phenols.

| Parameter | HPLC-MS/MS | GC-MS | Capillary Electrophoresis |

| Sensitivity | Optimization of ESI parameters (capillary voltage, desolvation temperature), selection of specific ion transitions. ulisboa.pt | Optimization of injection volume, oven temperature program, and detector settings. | Use of online preconcentration techniques (e.g., LVSS), optimization of injection time. psu.edu |

| Selectivity | Chromatographic separation on a suitable column (e.g., C18), tandem mass spectrometry for specific precursor-to-product ion monitoring. asianpubs.org | Selection of a specific capillary column (e.g., Rtx®-65), mass spectrometry for specific ion monitoring. longdom.org | Optimization of buffer composition and pH, applied voltage. psu.edu |

| Reproducibility | Consistent sample preparation, stable instrument performance, use of internal standards. | Precise control of gas flow rates and temperature programming, use of autosamplers. | Stable power supply, consistent capillary conditioning. psu.edu |

Identification of Interfering Substances and Matrix Effects

A significant challenge in the analysis of this compound is the presence of interfering substances and matrix effects, which can impact the accuracy and reliability of the results. Interfering substances are compounds present in the sample matrix that have similar chemical properties to the analyte and can co-elute or produce a similar detector response, leading to false-positive results or inaccurate quantification.

In the context of halogenated phenols, potential interfering substances include other isomers of dichlorophenols, iodophenols, and mixed halogenated phenols. For example, in the analysis of 3-chloro-5-fluorophenol, several regioisomer impurities such as 2-chloro-5-fluorophenol (B1586221) and 2-chloro-6-fluorophenol (B1225318) have been identified. longdom.org The chromatographic separation of these isomers is crucial for accurate quantification.

Matrix effects arise from the components of the sample matrix that can suppress or enhance the analyte signal. These effects are particularly prominent in complex matrices such as environmental water samples, industrial effluents, and biological fluids. psu.edu For instance, the presence of humic acids, fulvic acids, and various inorganic salts in water samples can interfere with the extraction and detection of chlorophenols. psu.edu

To mitigate the impact of interfering substances and matrix effects, several strategies can be employed:

Sample Preparation: Solid-phase extraction (SPE) is a widely used technique to clean up samples and concentrate the analyte, thereby reducing matrix effects. ulisboa.pt The choice of the SPE sorbent is critical and should be optimized for the specific analyte and matrix.

Chromatographic Separation: The use of high-resolution capillary columns in GC and specialized stationary phases in HPLC can effectively separate the analyte from interfering compounds. asianpubs.orglongdom.org

Selective Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high selectivity by monitoring specific precursor-to-product ion transitions, which minimizes the impact of co-eluting compounds. ulisboa.pt

Matrix-Matched Calibration: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.

The following table provides examples of potential interfering substances and matrix effects in the analysis of halogenated phenols.

| Analytical Technique | Potential Interfering Substances | Potential Matrix Effects | Mitigation Strategies |

| HPLC-MS/MS | Isomers of dichlorophenols and iodophenols, other halogenated phenols. ulisboa.ptlongdom.org | Ion suppression or enhancement from co-eluting matrix components. | Solid-phase extraction (SPE), use of a specific chromatographic column, matrix-matched calibration. ulisboa.pt |

| GC-MS | Regioisomers, other volatile organic compounds in the sample. longdom.org | Non-volatile matrix components can contaminate the injector and column. | Derivatization to improve volatility and separation, use of a guard column. |

| Capillary Electrophoresis | Compounds with similar electrophoretic mobility. psu.edu | Adsorption of matrix components onto the capillary wall, changes in electroosmotic flow. | Capillary rinsing and conditioning, use of buffer additives. psu.edu |

Research Applications and Derivative Synthesis of 2,5 Dichloro 3 Iodophenol

Intermediates in Organic Synthesis

Halogenated phenols are foundational components in synthetic organic chemistry due to their versatile reactivity. The presence of both an iodo and two chloro substituents, along with a hydroxyl group, on the benzene (B151609) ring of 2,5-dichloro-3-iodophenol provides chemists with a platform for selective and sequential chemical modifications.

The concept of using simple, stable chemical building blocks to assemble complex molecules in a planned sequence is a cornerstone of modern organic synthesis. illinois.edumdpi.com Molecules like this compound fit this role by offering pre-installed functional groups and defined stereochemistry, which can be snapped together through established chemical reactions. illinois.edu This modular approach is central to Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules from a common starting material. nih.gov

The structure of this compound allows for a multi-directional approach to building molecular complexity. The hydroxyl group can be alkylated or acylated, the iodine atom can be substituted via cross-coupling, and the chlorine atoms, while less reactive, can participate in nucleophilic aromatic substitution under specific conditions. This multi-faceted reactivity enables the synthesis of intricate molecular scaffolds that are central to drug discovery and natural product synthesis. nih.govnih.gov By strategically manipulating these functional groups, chemists can construct a wide array of derivatives from a single, well-defined starting block.

The carbon-iodine (C-I) bond is the most reactive among carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions, a class of reactions that has become indispensable for forming carbon-carbon and carbon-heteroatom bonds. acs.org The presence of the iodine atom makes this compound an excellent precursor for such transformations. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful technology for preparing a vast range of organic compounds. acs.org

The C-I bond in this compound can readily undergo oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle for various coupling reactions. nih.gov This allows for the attachment of a wide variety of organic fragments at the C3 position of the phenol (B47542) ring. A wide range of functional groups are often compatible with these reactions, highlighting their versatility. nih.gov This reactivity is fundamental to synthesizing complex molecules from simpler, readily available components. researchgate.net

Below is a table summarizing key palladium-catalyzed cross-coupling reactions applicable to an aryl iodide like this compound.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Carbon-Carbon |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Carbon-Carbon |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Carbon-Carbon |

| Buchwald-Hartwig | Amine or Alcohol | Pd₂(dba)₃ with specialized phosphine ligands | Carbon-Nitrogen / Carbon-Oxygen |

| Stille | Organotin compound | Pd(PPh₃)₄ | Carbon-Carbon |

This table illustrates the potential transformations of this compound based on the reactivity of its aryl iodide functional group.

Derivatives for Material Science Research

The unique combination of a phenolic hydroxyl group and halogen atoms makes this compound a candidate for the development of specialized polymers and functional coatings. These features can be exploited to synthesize materials with tailored properties.

Phenolic compounds are precursors to a wide range of polymers, including phenolic resins and epoxy resins. Epoxy resins, in particular, are widely used in protective coatings due to their excellent adhesion, chemical resistance, and mechanical strength. mdpi.com The hydroxyl group of this compound could be used to synthesize epoxy monomers or be incorporated into polyester or polyurethane backbones.

Furthermore, the high halogen content of derivatives made from this compound could impart specific properties to the resulting materials. Halogenated compounds are often used to enhance the flame retardancy of polymers. The incorporation of chlorine and iodine could also modify other material properties such as refractive index, thermal stability, and resistance to degradation. researchgate.net The development of hybrid nanocomposites, where a polymer matrix is reinforced with nanomaterials like graphene oxide, is a modern approach to creating advanced materials with improved properties for applications such as supercapacitors and membranes. mdpi.com Derivatives of this compound could serve as the organic matrix in such composite systems, offering a route to new functional materials. mdpi.comoaji.net

Probes in Biological and Mechanistic Studies

The introduction of an iodine atom into a molecule opens up the possibility of using it as a probe in biological systems, primarily through the use of radioactive iodine isotopes.

Radioiodination, the process of incorporating a radioactive isotope of iodine into a molecule, is a well-established technique for creating radiotracers for biological and medical research. nih.gov The stable iodine atom in this compound could be replaced with a radioactive isotope, such as Iodine-125 or Iodine-131, to create a radiolabeled version of the molecule or its derivatives.

These radiolabeled compounds can be used to study a variety of biological processes. For example, if a derivative of this compound is designed to bind to a specific protein or receptor, the radioactive tag would allow researchers to track its distribution in tissues, quantify its binding affinity, and visualize its location using imaging techniques. This approach is invaluable in drug development for studying pharmacokinetics and in molecular biology for elucidating the function and localization of biomolecules. The synthesis of such probes often involves oxidative iodination methods, where an oxidizing agent is used to generate an electrophilic iodine species that reacts with the precursor molecule. nih.gov

The table below lists common radioisotopes of iodine used in biological research.

| Isotope | Half-life | Emission Type | Primary Application |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma, Electron Capture | Radioimmunoassays, In-vitro labeling, Autoradiography |

| Iodine-131 (¹³¹I) | 8.02 days | Beta, Gamma | Radiotherapy, Diagnostic imaging |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma, Electron Capture | SPECT imaging (Medical diagnostics) |

This table provides context for how the iodo-functional group on this compound could be leveraged for creating biological probes.

Synthetic Utility in Agrochemical Research

Extensive searches of publicly available scientific literature and patent databases did not yield specific examples of the use of this compound as a direct precursor or intermediate in the synthesis of commercialized agrochemicals. This suggests that its application in this sector may be limited, not widely disclosed, or part of proprietary research that is not in the public domain.

However, the structural features of this compound—a halogenated phenol—are characteristic of building blocks used in the development of various pesticides, including herbicides, fungicides, and insecticides. The presence and specific arrangement of chlorine and iodine atoms, along with the reactive hydroxyl group, offer several potential pathways for synthesizing more complex, biologically active molecules.

Halogenated phenols are known to be valuable intermediates in the agrochemical industry. The introduction of halogen atoms into a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target sites, often enhancing its pesticidal efficacy.

The synthetic utility of a compound like this compound in agrochemical research would likely involve reactions at its three key functional sites:

The Phenolic Hydroxyl Group: This group can be readily converted into an ether or an ester. Etherification with various alkyl or aryl halides, or esterification with acyl chlorides or carboxylic acids, are common strategies to introduce diverse functionalities and create a wide range of derivatives for biological screening.

The Iodine Atom: The carbon-iodine bond is relatively weak compared to carbon-chlorine bonds, making the iodine atom a versatile site for synthetic modification. It can be readily displaced or used in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of various other molecular fragments, which is a key strategy in the rational design of new agrochemicals.

The Aromatic Ring: The chlorine and iodine substituents on the aromatic ring influence its electron density and reactivity, potentially directing further electrophilic substitution reactions, although the ring is already heavily substituted.

While no specific data tables on agrochemical derivatives of this compound can be presented due to the lack of available research, the general synthetic routes for halogenated phenols in agrochemical discovery provide a framework for its potential applications. Research in this area would likely involve the synthesis of a library of derivatives by modifying the hydroxyl and iodo groups to explore their structure-activity relationships against various agricultural pests.

Future Research Directions for 2,5 Dichloro 3 Iodophenol

Development of Green and Sustainable Synthesis Routes

The current production of specialty chemicals like halogenated phenols often relies on methods that are not environmentally benign. A significant future research direction is the development of "green" and sustainable synthesis pathways. This involves moving away from petroleum-based feedstocks and hazardous reagents.

Research efforts could focus on:

Bio-based Feedstocks: Investigating the use of renewable resources, such as lignin (B12514952) from lignocellulosic biomass, as a starting point for phenol (B47542) production. researchgate.net Recent advances have shown promise in the chemical transformation of lignin into bio-based phenols. researchgate.net

Greener Reagents and Solvents: The use of elemental iodine (I₂) is an attractive source of iodine atoms, but its application requires activation and management of byproducts. nih.gov Future work should explore less hazardous activating agents and recyclable solvent systems. The development of syntheses in aqueous media or using biodegradable solvents would represent a significant step forward.

Exploration of Novel Catalytic Systems for Enhanced Regioselectivity

Achieving high regioselectivity—the ability to introduce the iodine atom at a specific position on the dichlorophenol ring—is a primary challenge in the synthesis of 2,5-dichloro-3-iodophenol. Conventional iodination methods can produce a mixture of isomers, leading to low yields of the desired product and difficult purification processes. nih.gov

Future research will likely concentrate on:

Advanced Catalysts: Designing and synthesizing novel catalysts that can direct the iodination to the C-3 position of 2,5-dichlorophenol (B122974) with high precision. This could include transition metal catalysts, such as palladium-based systems that have shown success in the regioselective functionalization of other halogenated compounds. rsc.org

Phase-Transfer Catalysis: Investigating phase-transfer catalysis conditions, which have been used for the efficient regioselective synthesis of other complex molecules, could offer a promising route. mdpi.com

Enzymatic Catalysis: Exploring the use of engineered enzymes, or artificial metalloenzymes, as catalysts. mdpi.com Enzymes offer unparalleled selectivity and could potentially be tailored to catalyze the specific iodination required.

A study on the iodination of 3,5-dichlorophenol (B58162) highlighted the challenges in achieving regioselectivity with various reagents, as summarized in the table below.

| Reagent/Conditions | Solvent | Total Yield (%) | Product Ratio (ortho:para) |

| I₂ / EtOH | Ethanol (B145695) | 100 | 1:2.4 |

| Ag₂SO₄ / I₂ | DMSO/DCM | 72 | 1:0.7 |

| Ag₂SO₄ / I₂ | n-hexane | 90 | 1:1 |

| AgOAc / I₂ | DMSO/DCM | 70 | 1:0.8 |

| Ag₂O / I₂ | DMSO/DCM | 65 | 1:0.6 |

Data adapted from a study on the regioselective iodination of a dichlorophenol isomer. nih.gov This table illustrates how different catalytic systems and conditions can influence yield and selectivity, providing a basis for future explorations.

Advanced Mechanistic Elucidation of Complex Transformation Pathways

A deeper understanding of the reaction mechanisms involved in both the synthesis and degradation of this compound is crucial for process optimization and environmental management. While general mechanisms for electrophilic aromatic substitution are known, the specific influences of the existing chloro- and hydroxyl-substituents on the iodination pathway warrant more detailed investigation.

Key areas for mechanistic studies include:

Reaction Intermediates: Identifying and characterizing transient intermediates and transition states in the iodination reaction using advanced spectroscopic techniques and computational modeling.

Catalyst-Substrate Interactions: Elucidating how novel catalysts interact with the dichlorophenol substrate to achieve high regioselectivity.

Degradation Pathways: Investigating the transformation pathways of this compound under various environmental or remediation conditions. Studies on other halogenated phenols have shown that degradation can proceed through dehalogenation and oxidation, sometimes forming more toxic by-products before complete mineralization. mdpi.comnih.gov Understanding these pathways is essential for developing effective remediation strategies.

Integrated Computational and Experimental Approaches for Structure-Reactivity Relationships

The synergy between computational chemistry and experimental work provides a powerful tool for accelerating research. An integrated approach can guide the rational design of new synthetic routes and predict the properties and fate of this compound.

Future research should leverage:

Density Functional Theory (DFT): Using DFT and other ab initio methods to model reaction pathways, predict stable structures of isomers and transition states, and calculate properties like reaction enthalpies. mtu.edu Such computational studies have been applied to understand the properties of the complete series of chlorophenols. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the molecular structure of halogenated phenols with their chemical reactivity and biological or toxicological activity. This can help in predicting the behavior of this compound and prioritizing research efforts.

Combined Spectroscopic and Computational Analysis: Using computational methods to interpret complex experimental data from techniques like NMR, mass spectrometry, and two-dimensional electronic spectroscopy. rsc.org This combined approach can provide a more complete picture of the molecule's electronic structure and dynamics.

Comprehensive Environmental Fate Modeling and Remediation Strategies

Given that halogenated phenols are often classified as environmental pollutants, understanding the fate of this compound in the environment is critical. nih.govjcsp.org.pk Future research must focus on its persistence, mobility, and potential for bioaccumulation.

Essential research areas include:

Environmental Fate Modeling: Developing predictive models for its transport and transformation in soil, water, and air. This includes studying its adsorption to sediments, potential for leaching into groundwater, and atmospheric persistence.

Biodegradation Studies: Identifying microorganisms (bacteria or fungi) capable of degrading this compound. Research on other chlorinated phenols has shown that while some are poorly degraded biologically, pretreatment with chemical methods like ozonation can enhance biodegradability. researchgate.net

Advanced Remediation Technologies: Developing and optimizing effective remediation strategies. This could involve advanced oxidation processes, photocatalysis, or the use of reactive capping materials for contaminated sediments. nih.govacs.org Chemoenzymatic cascades, which combine chemical and enzymatic processes, offer a novel approach for both detecting and detoxifying halogenated phenols. technologynetworks.com

The table below summarizes toxicity data for several substituted phenols, highlighting the high toxicity associated with this class of compounds and the importance of developing remediation strategies.

| Compound | EC₅₀ (mg/L) | Toxic Unit (TU) | Toxicity Class |

| 2-Chlorophenol (2-CP) | 8.10 | 12.34 | Class IV |

| 4-Chlorophenol (4-CP) | 1.20 | 83.33 | Class IV |

| 2,4-Dichlorophenol (2,4-DCP) | 2.24 | 44.67 | Class IV |

| 2-Nitrophenol (2-NP) | 13.43 | 7.44 | Class III |

| 4-Nitrophenol (4-NP) | 4.77 | 20.90 | Class IV |

| 2,4-Dinitrophenol (2,4-DNP) | 8.92 | 11.21 | Class IV |

Data adapted from a study on the toxicity of various substituted phenols before treatment. jcsp.org.pk EC₅₀ represents the concentration causing a 50% effect on luminescent bacteria. Toxic Unit (TU) is calculated as 100/EC₅₀. Higher TU values indicate greater toxicity. This data underscores the environmental concern for halogenated phenols.

Q & A

Q. How can researchers optimize the synthesis of 2,5-Dichloro-3-iodophenol given its structural similarities to dichlorophenol derivatives?

Methodological Answer: Synthesis optimization often involves halogenation strategies. For this compound, sequential electrophilic substitution is plausible: first chlorination at positions 2 and 5, followed by iodination at position 3. Reagent purity is critical, as seen in dichlorophenol synthesis protocols using high-purity precursors (e.g., 2,5-Dichlorophenol in and ). Reaction monitoring via thin-layer chromatography (TLC) or HPLC, coupled with isotopic labeling techniques (e.g., deuterated standards in ), ensures stepwise control. Adjust reaction temperatures to avoid over-iodination, leveraging thermodynamic data from NIST for similar phenol derivatives (e.g., 3,5-Dichlorophenol in ).

Q. What purification methods are recommended for isolating this compound with high yield and purity?

Methodological Answer: Recrystallization using polar aprotic solvents (e.g., acetone/water mixtures) is effective for phenolic compounds. Column chromatography with silica gel (hexane:ethyl acetate gradients) can resolve halogenated byproducts. Validate purity via melting point consistency (cf. 2,5-Dichlorophenol, mp 54–58°C in ) and cross-check with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For trace impurities, use deuterated solvents to enhance NMR resolution ().

Q. How should researchers characterize the electronic effects of iodine and chlorine substituents in this compound?

Methodological Answer: Combine spectroscopic and computational approaches:

- NMR Analysis: Compare chemical shifts with NIST data for dichlorophenols (). The iodine substituent will deshield adjacent protons due to its electronegativity.

- DFT Calculations: Use Gaussian or ORCA to model electron density distribution and substituent effects. Reference gas-phase thermochemical data (e.g., enthalpy of formation in ) to validate computational models.

- IR Spectroscopy: Identify O-H stretching frequencies (broad ~3200 cm⁻¹) and C-I/C-Cl vibrations (500–800 cm⁻¹), cross-referenced with NIST’s IR spectra ().

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?

Methodological Answer: Heavy atoms (I, Cl) enhance X-ray diffraction contrast. Use SHELXD ( ) for phase determination via direct methods, capitalizing on iodine’s strong anomalous scattering. For twinned crystals, employ SHELXL ’s twin refinement module. Validate hydrogen bonding networks using SHELXPRO ( ) and compare with supramolecular synthon patterns (e.g., halogen bonding motifs in ). Refinement convergence criteria (R1 < 5%) ensure precision.

Q. How to resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer: Contradictions often arise from solvent effects or conformational flexibility.

- Dynamic NMR: Probe exchange broadening in variable-temperature NMR to detect rotamers.

- Solvent Correction: Apply COSMO-RS or SMD models in computational software to match experimental solvent conditions ().

- Error Analysis: Cross-validate DFT functional choices (e.g., B3LYP vs. M06-2X) using NIST’s reaction thermochemistry data (). Document discrepancies in supporting information, following guidelines in .

Q. What supramolecular interactions dominate this compound’s crystal packing?

Methodological Answer: Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer) and interaction energy frameworks ( ). Key interactions:

- Halogen Bonding (C-I⋯O): Iodine’s polarizability drives strong directional bonds. Compare with C-Cl⋯O motifs in dichlorophenols ().

- Hydrogen Bonding (O-H⋯O): Quantify bond lengths/angles using Mercury software (CCDC).

- π-Stacking: Assess aromatic ring offsets (< 3.8 Å) for weak interactions. Publish structural data in CCDC () for community validation.

Methodological Notes

- Data Validation: Cross-reference experimental results with NIST’s Standard Reference Data () and crystallographic databases (CCDC, ).

- Ethical Reporting: Adhere to qualitative research standards () when addressing data contradictions.

- Software Tools: Use open-source SHELX suite () for reproducibility and Gaussian for computational rigor ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.